Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique azetidine ring structure. This compound is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group attached to the azetidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like tosyl chloride or other activating agents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Protection of the Amino Group: The amino group is often protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.
Final Deprotection and Purification: The Boc group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted azetidines.
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Hydrolysis: Carboxylic acids and corresponding amines.
Scientific Research Applications
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The trifluoromethyl group enhances its binding affinity to certain proteins, while the azetidine ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminoazetidine-1-carboxylate
- Tert-butyl 3-(trifluoromethyl)azetidine-1-carboxylate
- Tert-butyl 3-amino-3-(methyl)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-4-8(13,5-14)9(10,11)12/h4-5,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAKIPUXJZWAKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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